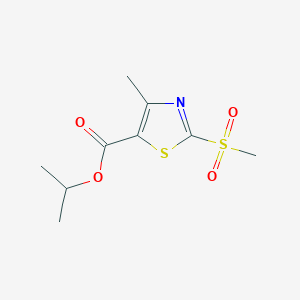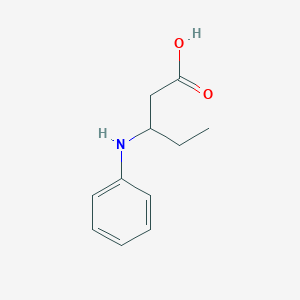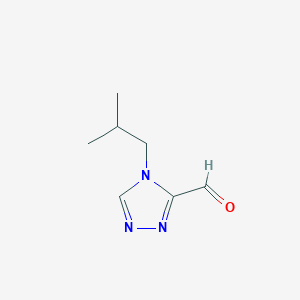![molecular formula C14H17NO B13197837 8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13197837.png)
8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the spiro[3.4]octane family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the 4-methylphenyl group adds to its chemical versatility and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Methylphenyl)-6-azaspiro[3One common method starts with the cyclization of a suitable precursor, such as dicyclobutylidene, under specific conditions to form the spiro[3.4]octane core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-methylphenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mecanismo De Acción
The mechanism of action of 8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, derivatives of the spiro[3.4]octane scaffold have been shown to interact with sigma-1 receptors, enhancing the antinociceptive effects of morphine and rescuing morphine tolerance .
Comparación Con Compuestos Similares
2,6-Diazaspiro[3.4]octan-7-one: Known for its potent sigma-1 receptor antagonistic activity.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Exhibits dual mu-opioid receptor agonist and sigma-1 receptor antagonist properties.
Uniqueness: 8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one stands out due to its specific structural features and the presence of the 4-methylphenyl group, which may confer unique biological activities and chemical reactivity compared to other spirocyclic compounds.
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
8-(4-methylphenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C14H17NO/c1-10-3-5-11(6-4-10)12-9-15-13(16)14(12)7-2-8-14/h3-6,12H,2,7-9H2,1H3,(H,15,16) |
Clave InChI |
ZYYRFMBKMMZSPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CNC(=O)C23CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


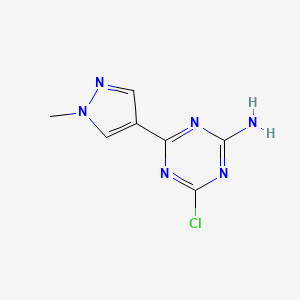
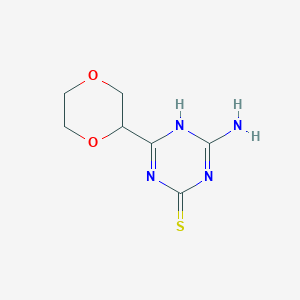
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)
![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13197785.png)
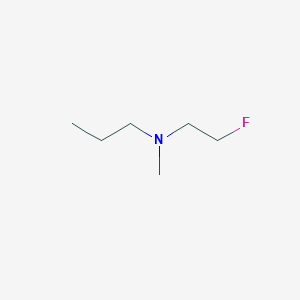
![8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
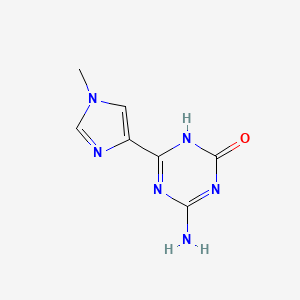
![2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane](/img/structure/B13197811.png)
![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal](/img/structure/B13197817.png)
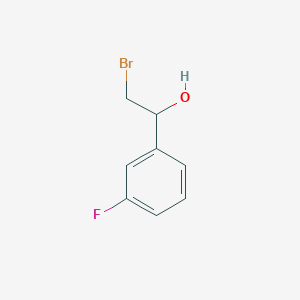
![2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13197825.png)
